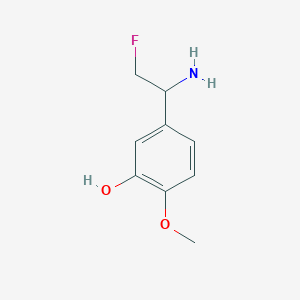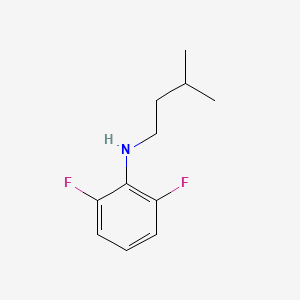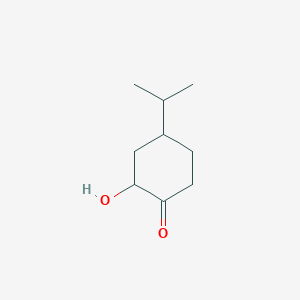
5-(1-Amino-2-fluoroethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Amino-2-fluoroethyl)-2-methoxyphenol is an organic compound with a unique structure that includes an amino group, a fluoroethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol typically involves the introduction of the fluoroethyl group to a methoxyphenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-fluoroethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(1-Amino-2-fluoroethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenol moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Amino-2-fluoroethyl)-2-fluorobenzonitrile
- 2-(1-Amino-2-fluoroethyl)-5-methoxyphenol
- 4-(1-Amino-2-fluoroethyl)phenol
Uniqueness
5-(1-Amino-2-fluoroethyl)-2-methoxyphenol is unique due to the presence of both the fluoroethyl and methoxyphenol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-(1-amino-2-fluoroethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-8(9)12)7(11)5-10/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
SSDHQFUDCOVWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CF)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)



![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)

![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
